Germane, tributylchloro-

Description

BenchChem offers high-quality Germane, tributylchloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Germane, tributylchloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

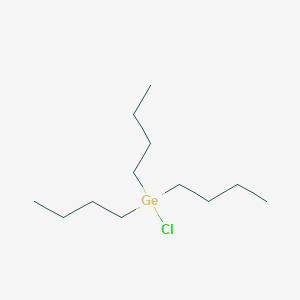

tributyl(chloro)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27ClGe/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNSUONCJRRKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Ge](CCCC)(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062190 | |

| Record name | Germane, tributylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-36-4 | |

| Record name | Tributylchlorogermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, tributylchloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, tributylchloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tributylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylchlorogermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Organogermanium Compounds in Modern Synthesis

An In-Depth Technical Guide to the Synthesis and Characterization of Tributylchlorogermane

Organogermanium compounds, while less common than their silicon or tin counterparts, occupy a unique and valuable niche in synthetic chemistry. Their distinct reactivity, thermal stability, and lower toxicity compared to organotin compounds make them attractive intermediates and reagents.[1] Tributylchlorogermane, [CH₃(CH₂)₃]₃GeCl, is a cornerstone organogermanium halide, serving as a versatile precursor for the synthesis of a wide array of other organogermanium derivatives, including hydrides, amides, and tetraalkylgermanes.[1][2]

This guide provides a comprehensive overview of the synthesis and characterization of tributylchlorogermane, tailored for researchers and professionals in chemistry and drug development. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and outline a robust analytical workflow for its unambiguous characterization, ensuring both product integrity and laboratory safety.

Physicochemical Properties of Tributylchlorogermane

A thorough understanding of a compound's physical properties is essential for its handling, purification, and use in subsequent reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₇ClGe | [3] |

| Molecular Weight | 279.44 g/mol | [3][4] |

| Appearance | Clear, colorless to straw-colored liquid | [2][4] |

| Density | 1.054 g/mL at 25°C | [2][3] |

| Boiling Point | 269-270 °C | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.465 | [3][4] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Solubility | Insoluble in water; reacts with moisture. Soluble in organic solvents like ether and benzene. | [2][5] |

Synthesis of Tributylchlorogermane: The Grignard Approach

The most prevalent and reliable method for synthesizing tributylchlorogermane is through the reaction of germanium tetrachloride (GeCl₄) with a butyl Grignard reagent, such as n-butylmagnesium bromide or n-butylmagnesium chloride.[1][6] This reaction is a classic example of nucleophilic substitution at a Group 14 metal halide center.

Causality and Mechanistic Insights

The Grignard reagent, RMgX, is a potent source of nucleophilic carbon.[7] The carbon-magnesium bond is highly polarized, rendering the butyl group carbanionic in character. This nucleophilic butyl anion readily attacks the electrophilic germanium center of GeCl₄. The reaction proceeds in a stepwise fashion, with sequential replacement of the chloride atoms by butyl groups.

Controlling the stoichiometry is critical to maximizing the yield of the desired trisubstituted product, tributylchlorogermane. While a 3:1 molar ratio of Grignard reagent to GeCl₄ is theoretically required, reactions often yield a mixture of products (mono-, di-, tri-, and tetra-substituted germanes) due to the similar reactivity of the intermediate chlorogermanes.[1] Therefore, careful control of reaction conditions and a robust purification strategy are paramount.

The entire process must be conducted under strictly anhydrous (water-free) conditions. Grignard reagents are powerful bases and will readily react with any protic source, such as water, to quench the reagent and form butane, halting the desired reaction.[8][9]

Caption: A typical analytical workflow for the characterization of tributylchlorogermane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. [10]For tributylchlorogermane, both ¹H and ¹³C NMR spectra provide definitive structural information.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the butyl chains. For an n-butyl group, one would expect four distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet (sextet) for the adjacent methylene group (-CH₂-), another multiplet (sextet) for the next methylene group (-CH₂-), and a triplet for the methylene group attached to the germanium atom (Ge-CH₂-). The integration of these signals should correspond to a 3:2:2:2 ratio, respectively, for each butyl chain.

-

¹³C NMR: The carbon NMR spectrum will display four signals, one for each unique carbon atom in the n-butyl chain. The chemical shifts will be indicative of their electronic environment.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| ¹H NMR | ~0.9 | Triplet | 9H (-CH₃) |

| ~1.3-1.6 | Multiplets | 18H (-CH₂-CH₂-) | |

| ~1.8 | Triplet | 6H (Ge-CH₂-) | |

| ¹³C NMR | ~13-14 | - | - |

| ~25-27 | - | - | |

| ~28-30 | - | - | |

| ~35-40 | - | - | |

| (Note: Expected shifts are approximate and can vary based on solvent and instrument.) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. [11]

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H bonds in the butyl groups. [12]* C-H Bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock) further confirm the presence of the alkyl chains. [11]* Ge-C and Ge-Cl Bonds: The vibrations for these bonds occur in the fingerprint region (< 1000 cm⁻¹) and can be complex, but their presence is consistent with the overall spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. [13][14]

-

Molecular Ion Peak: The analysis should show a cluster of peaks corresponding to the molecular ion [C₁₂H₂₇ClGe]⁺.

-

Isotopic Pattern: A key feature for confirmation is the unique isotopic signature of both germanium and chlorine. Germanium has several stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge), and chlorine has two (³⁵Cl and ³⁷Cl). This results in a highly characteristic and complex cluster of peaks for the molecular ion and any fragments containing these elements, which can be simulated and compared to the experimental data for definitive identification.

-

Fragmentation: Common fragmentation patterns involve the loss of butyl radicals (•C₄H₉) or a chlorine atom (•Cl), leading to characteristic fragment ions.

Applications in Organic Synthesis

Tributylchlorogermane is a valuable building block. [2]It is primarily used to introduce the tributylgermyl moiety into organic molecules. This can be accomplished through reactions with various nucleophiles. For example, reaction with lithium aluminum hydride produces the corresponding tributylgermane (Bu₃GeH), a useful reducing agent. It can also react with organolithium or other Grignard reagents to form tetra-substituted germanes (Bu₃GeR'), which have applications in materials science and catalysis. [1][15][16]

Safety and Handling

Tributylchlorogermane is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage (H314, H318). [2]It is also harmful if swallowed, in contact with skin, or if inhaled. [3]* Reactivity: It reacts slowly with moisture and water, releasing corrosive hydrogen chloride gas. [2][3]All handling should be done in a well-ventilated fume hood under an inert atmosphere.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and face shield). [3]

References

-

ChemBK. (2024). Tributylchlorogermane. Available at: [Link]

-

Rijkens, F., & van der Kerk, G. J. M. (n.d.). Preparation and Characterization of Organogermanes, Linear and Branched Oligogermanes. Squarespace. Available at: [Link]

-

American Elements. (n.d.). Tributylgermanium Chloride. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Grignard reaction. Available at: [Link]

- Johnson, O. H. (1951). Organogermanium Chemistry. Chemical Reviews, 48(3), 259-297. [A specific URL for this older document is not available from the search, but it highlights the historical context of Grignard use in organogermanium chemistry.]

-

Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Available at: [Link]

-

Gorrochategui, E., et al. (2016). Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. PMC. Available at: [Link]

-

Yale Research. (n.d.). Purification. Available at: [Link]

-

Wikipedia. (n.d.). Chlorine-free germanium processing. Available at: [Link]

-

NIST. (n.d.). Quantitative Infrared Database. NIST WebBook. Available at: [Link]

-

Wikipedia. (n.d.). Germanium tetrachloride. Available at: [Link]

-

ChemicalForce. (2020). Germanium tetrachloride. Germanium tetraiodide. YouTube. Available at: [Link]

-

CHE 219L. (2021). NMR Characterization Tutorial. YouTube. Available at: [Link]

-

Yamauchi, S., et al. (2022). Identification by Liquid Chromatography–Tandem Mass Spectrometry.... NIH. Available at: [Link]

-

N.A. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Grube, M., & Moco, S. (2022). NMR-Based Chromatography Readouts.... PubMed Central. Available at: [Link]

-

Triclinic Labs. (n.d.). Mass Spectrometry Characterization Services. Available at: [Link]

-

Spraul, M., et al. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition.... MDPI. Available at: [Link]

-

Karad, S. N., & Company, V. M. (2019). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journals. Available at: [Link]

-

NIST. (n.d.). Trichloromethane. NIST WebBook. Available at: [Link]

-

Blümich, B., et al. (2013). NMR spectroscopy for chemical analysis at low magnetic fields. PubMed. Available at: [Link]

-

Lewiński, J., & Kubicki, D. (2017). NMR Spectroscopy, Heteronuclei, B, Al, Ga, In, Tl. Elsevier. Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

N.A. (n.d.). IR Chart. Available at: [Link]

-

ResearchGate. (n.d.). Applications in Organic Synthesis. Available at: [Link]

-

Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis. Available at: [Link]

-

Islampur, M., & Ghorbani-Vaghei, R. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PubMed Central. Available at: [Link]

-

Ma, Y. B., et al. (2006). Liquid chromatography-tandem mass spectrometry for the identification of L-tetrahydropalmatine metabolites.... PubMed. Available at: [Link]

-

Elliott, W. H., & Hyde, P. M. (1971). Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols. PubMed. Available at: [Link]

Sources

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. americanelements.com [americanelements.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. Preparations and Reaction of Germanium tetrachloride_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. Grignard reaction - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Comprehensive Mass Spectrometry Services for Accurate Chemical Characterization and Trace-Level Detection [tricliniclabs.com]

- 14. Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tributylchlorogermane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Landscape of Organogermanium Chemistry

Tributylchlorogermane [(CH₃(CH₂)₃)₃GeCl], a prominent member of the organogermanium halide family, holds a unique position in the landscape of synthetic chemistry. Its reactivity, bridging the gap between organosilanes and organostannanes, offers a distinct set of properties valuable to the discerning researcher. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tributylchlorogermane, alongside detailed protocols for its synthesis and safe handling. The insights within are curated to empower scientists in leveraging this versatile reagent for novel molecular design and development.

Section 1: Physicochemical Properties of Tributylchlorogermane

A thorough understanding of a reagent's physical properties is fundamental to its effective application in a laboratory setting. Tributylchlorogermane is a clear, colorless to straw-colored liquid with a characteristically pungent odor.[1] A summary of its key physical data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₇ClGe | [2] |

| Molecular Weight | 279.44 g/mol | [2] |

| Boiling Point | 270 °C (lit.) | [2] |

| Density | 1.054 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.465 (lit.) | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Solubility | Insoluble in water, reacts with water. Soluble in common organic solvents like ether, THF, and hydrocarbons. | [1] |

| Sensitivity | Reacts slowly with moisture/water. | [2] |

Section 2: Synthesis of Tributylchlorogermane – A Validated Protocol

The synthesis of organogermanium halides, such as tributylchlorogermane, is most commonly achieved through the alkylation of germanium halides using organometallic reagents like Grignard or organolithium compounds. The following protocol details a reliable method for the preparation of tributylchlorogermane from germanium tetrachloride and a butyl Grignard reagent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tributylchlorogermane.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

n-Butyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Germanium tetrachloride (GeCl₄)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold, oven-dried flasks, etc.)

Procedure:

-

Preparation of Butylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of n-butyl bromide in anhydrous diethyl ether or THF to the flask.

-

Initiate the reaction by gentle warming if necessary. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Alkylation of Germanium Tetrachloride:

-

Cool the freshly prepared butylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of germanium tetrachloride in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent. Caution: This reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution to hydrolyze any unreacted Grignard reagent.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude tributylchlorogermane by vacuum distillation to obtain the final product as a clear liquid.

-

Section 3: Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized tributylchlorogermane. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of tributylchlorogermane is relatively simple due to the symmetry of the three butyl groups. The spectrum will show characteristic signals for the protons of the butyl chains. Due to the influence of the germanium and chlorine atoms, the chemical shifts will be slightly different from a simple alkane. The expected signals are:

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon environments in the butyl chain.[5] The carbon atom directly bonded to the germanium will be significantly shifted. The expected chemical shift ranges are:

-

~13-15 ppm (CH₃)

-

~25-30 ppm (internal CH₂)

-

~20-25 ppm (CH₂ adjacent to the terminal methyl)

-

~15-20 ppm (CH₂ directly attached to Ge)

-

Infrared (IR) Spectroscopy

The IR spectrum of tributylchlorogermane is dominated by the vibrational modes of the C-H and C-C bonds of the butyl groups. Key absorption bands are expected in the following regions:

-

2850-2960 cm⁻¹: Strong C-H stretching vibrations of the alkyl groups.[6][7]

-

1465 cm⁻¹: C-H bending (scissoring) vibrations.

-

1375 cm⁻¹: C-H bending (rocking) vibrations of the methyl groups.

-

~600-800 cm⁻¹: Ge-C stretching and Ge-Cl stretching vibrations. The exact position can vary.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of tributylchlorogermane will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic distribution of germanium and chlorine, the molecular ion region will exhibit a characteristic pattern of peaks. The fragmentation pattern will be dominated by the loss of butyl radicals and chlorine.[5]

Section 4: Chemical Reactivity and Applications

Tributylchlorogermane is a versatile intermediate in organic synthesis, primarily serving as a source of the tributylgermyl group.

Hydrolysis

Tributylchlorogermane reacts with water, albeit slowly, to form bis(tributylgermanium) oxide.[2] This reaction highlights the need for anhydrous conditions when handling and using this reagent. The hydrolysis proceeds via a nucleophilic substitution mechanism.[1][8]

Reaction Scheme: 2 (CH₃(CH₂)₃)₃GeCl + H₂O → [(CH₃(CH₂)₃)₃Ge]₂O + 2 HCl

Caption: Simplified mechanism of tributylchlorogermane hydrolysis.

Reactions with Nucleophiles

The germanium-chlorine bond is susceptible to cleavage by a variety of nucleophiles, making tributylchlorogermane an excellent germylating agent.[9] It readily reacts with organolithium and Grignard reagents to form tetra-substituted germanes. It can also react with alkoxides, amides, and other nucleophiles to introduce the tributylgermyl moiety.[10][11]

General Reaction: (CH₃(CH₂)₃)₃GeCl + Nu⁻ → (CH₃(CH₂)₃)₃Ge-Nu + Cl⁻ (where Nu⁻ = R⁻, RO⁻, R₂N⁻, etc.)

Applications in Organic Synthesis

-

Precursor to other Organogermanium Compounds: Tributylchlorogermane is a key starting material for the synthesis of a wide range of other tributylgermanium derivatives, such as tributylgermane (Bu₃GeH), tributylgermanium hydride, a useful reducing agent in organic synthesis.

-

Protecting Group: The tributylgermyl group can be used as a protecting group for certain functional groups, although this application is less common than for its silicon analogues.[12][13][14][15]

-

Materials Science: Organogermanium compounds, derived from precursors like tributylchlorogermane, have applications in materials science, for example, in the formation of germanium-containing polymers and as precursors for germanium thin films.[1]

Section 5: Safety, Handling, and Disposal

Tributylchlorogermane is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Moisture Sensitive: Reacts with water to produce hydrogen chloride gas, which is also corrosive and an irritant to the respiratory system.

Safe Handling Procedures

-

Engineering Controls: Always handle tributylchlorogermane in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton®), safety goggles, and a lab coat.[12] In case of potential splashing, a face shield is recommended.

-

Inert Atmosphere: Due to its moisture sensitivity, it is best handled under an inert atmosphere of nitrogen or argon, especially for reactions where the presence of water would be detrimental.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials.

Disposal

Dispose of tributylchlorogermane and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[16][17][18][19] Do not dispose of it down the drain. Small spills can be neutralized with sodium bicarbonate, but this should only be done by trained personnel with appropriate PPE.

References

-

Chad's Prep. (2018, September 20). Reaction with Organometallic Reagents [Video]. YouTube. [Link]

-

Chemguide. (n.d.). What is nucleophilic substitution? Retrieved from [Link]

-

CHEMTREC. (2020, January 14). Handling Hazardous Materials: 10 Basic Safety Rules. [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of 1-chlorobutane. Retrieved from [Link]

-

Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. [Link]

-

American Elements. (n.d.). Tributylgermanium Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

California Department of Toxic Substances Control. (2025, January 21). Household Hazardous Waste. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents. Retrieved from [Link]

-

Cabrillo College. (n.d.). Hazardous Waste Management. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0005812). Retrieved from [Link]

-

Magnet Brains. (2022, June 16). Hydrolysis of Alkyl Halides - Alcohols, Phenols & Ethers | Class 12 Chemistry Chapter 7 IIT/JEE/NEET [Video]. YouTube. [Link]

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Dr. P. (2023, August 9). Tertiary Alkyl Halide with water mechanism [Video]. YouTube. [Link]

-

California Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

-

DTSC. (2007, September). DTSC Dental, Medical and Veterinary Offices: Managing Your Hazardous Waste Fact Sheet. Retrieved from [Link]

-

Quora. (2016, October 11). What is the hydrolysis process of alkyl halides? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

NIST. (n.d.). t-Butylhydroquinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate [Image]. Retrieved from [Link]

-

ChemBK. (n.d.). Tributylchlorogermane. Retrieved from [Link]

-

NIST. (n.d.). Butylated Hydroxytoluene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Melissa Maribel. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group [Video]. YouTube. [Link]

-

NIST. (n.d.). Propane, 2-chloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3,5-trichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Protective Groups [organic-chemistry.org]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. total-synthesis.com [total-synthesis.com]

- 15. synarchive.com [synarchive.com]

- 16. dtsc.ca.gov [dtsc.ca.gov]

- 17. cabrillo.edu [cabrillo.edu]

- 18. dtsc.ca.gov [dtsc.ca.gov]

- 19. dtsc.ca.gov [dtsc.ca.gov]

Reactivity of the germanium-chlorine bond in tributylchlorogermane

An In-Depth Technical Guide to the Reactivity of the Germanium-Chlorine Bond in Tributylchlorogermane

Foreword: The Strategic Importance of the Ge-Cl Bond

In the landscape of modern synthetic chemistry, the pursuit of molecular diversity and complexity hinges on the reliable and predictable reactivity of key functional groups. Among these, the bond between germanium and chlorine in organogermanium halides serves as a linchpin for introducing the germyl moiety into organic frameworks. Tributylchlorogermane, Bu₃GeCl, stands out as a particularly valuable reagent due to the synthetic versatility conferred by its three butyl groups, which provide good solubility in organic solvents and a degree of steric shielding. Understanding the nuances of the Ge-Cl bond's reactivity is not merely an academic exercise; it is fundamental to its application in fields ranging from materials science to drug development, where organogermanium compounds are explored for their unique electronic and biological properties. This guide provides a detailed exploration of the chemical behavior of this bond, grounded in established principles and supported by practical, field-proven protocols.

The Electronic and Steric Landscape of Tributylchlorogermane

The reactivity of the Ge-Cl bond in tributylchlorogermane is a direct consequence of its electronic and steric environment. Germanium, being less electronegative than chlorine (Pauling scale: Ge ≈ 2.01, Cl ≈ 3.16), imparts a significant partial positive charge (δ+) on the germanium center and a partial negative charge (δ-) on the chlorine atom. This polarization makes the germanium atom a prime target for nucleophilic attack.

The three bulky tributyl groups play a dual role. They sterically hinder the approach of nucleophiles to the germanium center, which can modulate reactivity compared to less substituted chlorogermanes. However, they are also electron-donating through an inductive effect, which slightly reduces the electrophilicity of the germanium atom but stabilizes the overall molecule. The interplay of these electronic and steric factors dictates the conditions required for bond cleavage and functionalization.

Core Reactivity: Nucleophilic Substitution

The most synthetically useful transformation of tributylchlorogermane is the nucleophilic substitution at the germanium center, where the chloride ion acts as an effective leaving group. This pathway allows for the formation of new Ge-C, Ge-O, Ge-N, and Ge-H bonds. The general mechanism is analogous to an Sₙ2 reaction, involving the attack of a nucleophile on the electrophilic germanium atom.

Diagram: Major Reaction Pathways of Tributylchlorogermane

Caption: Key transformations of the Ge-Cl bond in tributylchlorogermane.

Reaction with Organometallic Reagents (Ge-C Bond Formation)

The formation of new carbon-germanium bonds is arguably the most powerful application of tributylchlorogermane. This is typically achieved using potent carbon-based nucleophiles such as Grignard and organolithium reagents.[1][2]

-

Grignard Reagents (RMgX): These are highly effective for alkylating germanium halides.[1] The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic germanium atom.[3] It is imperative to perform these reactions under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with water.[3][4]

-

Organolithium Reagents (RLi): Similar to Grignard reagents, organolithiums are excellent nucleophiles for forming Ge-C bonds.[4][5] They are generally more reactive than their Grignard counterparts and may be preferred for less reactive systems or when a stronger base is needed.[5]

Protocol 1: Synthesis of Tributyl(phenyl)germane via Grignard Reaction

This protocol details the reaction of tributylchlorogermane with phenylmagnesium bromide. The causality behind the choice of an ether solvent like THF is its ability to solvate and stabilize the Grignard reagent, which is essential for its formation and reactivity.[4]

Workflow Diagram: Grignard Reaction Protocol

Caption: Step-by-step workflow for the synthesis of an arylgermane.

Methodology:

-

Apparatus: All glassware (a three-neck round-bottom flask, dropping funnel, and condenser) must be rigorously flame-dried under a stream of inert gas (e.g., argon or nitrogen) to exclude moisture.

-

Grignard Formation: Place magnesium turnings (1.1 eq) in the flask. Add a solution of bromobenzene (1.05 eq) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. Initiation is indicated by gentle bubbling and warming. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour to ensure complete formation.

-

Reaction: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of tributylchlorogermane (1.0 eq) in anhydrous THF dropwise to the stirred Grignard reagent.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight.

-

Workup: Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. This is a safer alternative to water or strong acid, which can react violently with excess Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or silica gel chromatography to yield pure tributyl(phenyl)germane.

Reaction with Other Nucleophiles

The Ge-Cl bond readily reacts with a variety of heteroatom nucleophiles, typically in the presence of a base to neutralize the HCl generated.

-

Alkoxides and Phenoxides (Ge-O Bond Formation): Alcohols and phenols react with tributylchlorogermane to form germyl ethers (Bu₃Ge-OR). The reaction is usually carried out in the presence of a non-nucleophilic base like triethylamine or pyridine to act as an acid scavenger.

-

Amides and Amines (Ge-N Bond Formation): Primary or secondary amines can displace the chloride to form germylamines. Often, an excess of the amine is used, with one equivalent acting as the nucleophile and the second as the base.

| Nucleophile Class | Example Reagent | Base (if needed) | Product Type | Typical Yield (%) |

| Organolithium | n-Butyllithium | None | Bu₄Ge | > 90 |

| Grignard | Phenylmagnesium bromide | None | Bu₃GePh | 85-95 |

| Alcohol | Ethanol | Triethylamine | Bu₃GeOEt | 80-90 |

| Amine | Diethylamine | Diethylamine (excess) | Bu₃GeNEt₂ | 75-85 |

| Thiol | Ethanethiol | Triethylamine | Bu₃GeSEt | 80-90 |

Reduction of the Ge-Cl Bond (Ge-H Bond Formation)

The conversion of tributylchlorogermane to tributylgermane hydride (Bu₃GeH) is a critical transformation. Tributylgermane hydride is a valuable reagent in its own right, often used as a less toxic alternative to tributyltin hydride in radical reactions.[6][7]

Protocol 2: Reduction of Tributylchlorogermane with LiAlH₄

The choice of lithium aluminum hydride (LiAlH₄) is based on its high reactivity as a source of hydride (H⁻) ions, which are potent nucleophiles capable of displacing the chloride from the germanium center. The reaction must be conducted in an anhydrous ether solvent, as LiAlH₄ reacts violently with water.

Methodology:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 0.3 eq) in anhydrous diethyl ether.

-

Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of tributylchlorogermane (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

-

Quench: (Caution: Extremely Exothermic, perform slowly behind a blast shield). Cool the reaction to 0 °C. Quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Isolation: Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

-

Purification: Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The resulting tributylgermane hydride can be further purified by vacuum distillation. The product should be stored under an inert atmosphere as Ge-H bonds can undergo air-oxidation.[1]

Applications in Advanced Synthesis

The derivatives of tributylchlorogermane are not merely chemical curiosities; they are versatile intermediates in organic synthesis.[8][9]

-

Cross-Coupling Reactions: Aryl- and vinylgermanes, synthesized from tributylchlorogermane, can participate in transition-metal-catalyzed cross-coupling reactions, such as the Stille or Suzuki-Miyaura coupling, to form new C-C bonds.[10][11] Although less reactive than their tin or boron counterparts, organogermanes offer unique selectivity profiles.[11]

-

Radical Chemistry: The reduction product, tributylgermane hydride, is an excellent radical mediator for reductive and cyclization reactions, offering a safer alternative to organotin compounds.[6]

-

Hydrogermylation: Tributylgermane hydride can add across alkenes and alkynes in a process called hydrogermylation, which is a powerful method for creating functionalized organogermanes.[12][13]

Conclusion

The germanium-chlorine bond in tributylchlorogermane is a robust and versatile functional handle that provides a gateway to a vast array of organogermanium compounds. Its reactivity is dominated by nucleophilic substitution, allowing for the strategic formation of bonds between germanium and carbon, oxygen, nitrogen, and hydrogen. By understanding the principles governing these transformations and employing validated protocols, researchers can effectively leverage tributylchlorogermane as a powerful tool for constructing complex molecular architectures relevant to materials science, organic synthesis, and medicinal chemistry.

References

-

10.7: Organometallic Coupling Reactions. (2024). Chemistry LibreTexts. [Link]

-

Germanium dichloride. Wikipedia. [Link]

-

Organogermanium chemistry. Wikipedia. [Link]

-

Hydroalumination of Oligoalkynylgermanes and ‐digermanes – Reactions with Heterocumulenes by Al–C or Ge–C Bond Activation and Formation of a Hexazenedialuminum Complex. (2020). ResearchGate. [Link]

-

Nucleophilic substitution with magnesium‐based germanium nucleophiles. (2024). ResearchGate. [Link]

-

Grignard Reagent Reaction Mechanism. (2018). YouTube. [Link]

-

Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. (2024). Wechem. [Link]

-

Cu-Catalyzed Asymmetric Hydrogermylation Towards C- and Ge-Stereogenic Germanes. (2024). CCS Chemistry. [Link]

-

Loscutoff, P. W., & Bent, S. F. (2006). Reactivity of the germanium surface: Chemical passivation and functionalization. Annual Review of Physical Chemistry, 57, 467-495. [Link]

-

Xue, W., Mao, W., Zhang, L., & Oestreich, M. (2019). Mechanistic Dichotomy of Magnesium- and Zinc-Based Germanium Nucleophiles in the C(sp3)-Ge Cross-Coupling with Alkyl Electrophiles. Angewandte Chemie International Edition, 58(19), 6440-6443. [Link]

-

Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. [Link]

-

Bowman, W. R., et al. (2004). Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. Organic & Biomolecular Chemistry, 2(4), 585-592. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

-

G. S. K. K. A. G. T. D. P. S. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Thornton, P. The chemistry of organogermanium halides has been well established for many years. Science of Synthesis. [Link]

-

Applications of Germanium Compounds. (2010). Gelest, Inc. [Link]

-

Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver. [Link]

-

Synthesis of the germanium(I) compounds and their reductive condensation to octahedral clusters in an organometallic environment. (2008). ResearchGate. [Link]

-

A Germanium(II) Hydride as an Effective Reagent for Hydrogermylation Reactions. (2021). ResearchGate. [Link]

-

Organic Letters Journal. ACS Publications - American Chemical Society. [Link]

-

Sotor, P., et al. (2013). Access to Unsaturated Organogermanes via (De)Hydrosilylation Mediated by Cobalt Complexes. Organic Letters, 15(21), 5590-5593. [Link]

-

Grignard reaction. Wikipedia. [Link]

-

Organogermanium compounds in cross-coupling reactions. Wikipedia. [Link]

-

OrganoLithium Reagents. (2016). All 'Bout Chemistry. [Link]

-

Yamaguchi, M., & Nishimura, Y. (2008). Trichlorogallium and trialkylgalliums in organic synthesis. Chemical Communications, (1), 35-48. [Link]

-

Power, P. P. (2007). Bonding and Reactivity of Heavier Group 14 Element Alkyne Analogues. Organometallics, 26(18), 4362-4372. [Link]

-

Purifying Germanium - Early Semiconductor History. (2011). YouTube. [Link]

-

At-Tais, A. A., et al. (2019). Germanium(iii) corrole complex: reactivity and mechanistic studies of visible-light promoted N–H bond activations. Chemical Science, 10(33), 7734-7742. [Link]

-

Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Research - Chair of Organic Chemistry I. University of Regensburg. [Link]

-

Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]

-

Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. (2004). ResearchGate. [Link]

Sources

- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 2. orgosolver.com [orgosolver.com]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]

- 6. Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 9. Application research of 2,4,6-triformylphloroglucinol in organic synthesis_Chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. Access to Unsaturated Organogermanes via (De)Hydrosilylation Mediated by Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Thermal Stability and Decomposition of Tributylchlorogermane for Pharmaceutical and Research Applications

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tributylchlorogermane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of organogermanium chemistry with practical methodologies for thermal analysis. By understanding the thermal behavior of this compound, researchers can ensure its effective and safe use in various applications.

Introduction to Tributylchlorogermane

Tributylchlorogermane ((C₄H₉)₃GeCl) is an organogermanium compound characterized by three butyl groups and one chlorine atom covalently bonded to a central germanium atom. Organogermanium compounds, in general, are noted for their considerable thermal stability and chemical inertness, often exhibiting greater stability than their silicon analogs.[1] This stability is a critical attribute in pharmaceutical development and other sensitive applications where predictable behavior under various thermal conditions is paramount.

The germanium-carbon (Ge-C) and germanium-chlorine (Ge-Cl) bonds are central to the molecule's structure and reactivity. The average bond dissociation energy for a Ge-C bond is approximately 238 kJ/mol, while the Ge-Cl bond is significantly stronger at about 349 kJ/mol.[2] This difference in bond energies suggests that under thermal stress, the Ge-C bonds are more likely to be the initial sites of homolytic cleavage, a critical factor in predicting the decomposition pathway.

Theoretical Framework of Thermal Decomposition

The thermal decomposition of organometallic compounds like tributylchlorogermane is a complex process governed by the relative strengths of the chemical bonds within the molecule. The initiation of decomposition typically involves the homolytic cleavage of the weakest bond, leading to the formation of radical species. These radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction, elimination, and recombination, ultimately leading to a variety of volatile and non-volatile products.

For tributylchlorogermane, the significantly lower bond dissociation energy of the Ge-C bond compared to the Ge-Cl bond indicates that the primary decomposition pathway at elevated temperatures would likely involve the scission of a butyl group from the germanium center.

A proposed initial step in the thermal decomposition of tributylchlorogermane is the homolytic cleavage of a Ge-C bond to form a tributylgermyl radical and a butyl radical:

(C₄H₉)₃GeCl → (C₄H₉)₂Ge•Cl + •C₄H₉

Following this initiation, the resulting radicals can undergo a variety of reactions. For instance, the butyl radical can abstract a hydrogen atom from another tributylchlorogermane molecule or undergo β-hydride elimination.

It is important to note that specific experimental data on the thermal decomposition products of tributylchlorogermane is not extensively available in the public domain. Therefore, the proposed mechanisms are based on fundamental principles of organometallic chemistry and bond dissociation energies.

Assessing Thermal Stability: Key Methodologies

To experimentally determine the thermal stability and decomposition profile of tributylchlorogermane, two primary thermal analysis techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] These methods provide complementary information on mass changes and heat flow associated with thermal events.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is a fundamental tool for determining the thermal stability of a material.[3]

-

Sample Preparation: Accurately weigh 5-10 mg of tributylchlorogermane into an inert sample pan (e.g., alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Use an empty, tared sample pan as a reference.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate of 10 °C/min up to a final temperature of 600 °C. This heating rate provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

The temperature at which the rate of mass loss is maximal (Tmax) can be determined from the first derivative of the TGA curve (DTG curve).

-

The causality behind this experimental design is to isolate the intrinsic thermal decomposition from other potential reactions like oxidation. The use of an inert atmosphere is crucial. The chosen heating rate allows for the clear observation of distinct decomposition steps, should they exist.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.[3]

-

Sample Preparation: Accurately weigh 2-5 mg of tributylchlorogermane into a hermetically sealed aluminum pan to prevent volatilization before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan in the DSC cell.

-

Use an empty, sealed aluminum pan as a reference.

-

Maintain an inert atmosphere (e.g., nitrogen) within the cell.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample at a controlled rate of 10 °C/min to a temperature beyond its decomposition point, as determined by TGA.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Exothermic peaks indicate decomposition events, while endothermic peaks can correspond to phase transitions like melting.

-

The integrated area of an exothermic peak provides the enthalpy of decomposition (ΔHd).

-

The use of hermetically sealed pans is a self-validating step to ensure that the observed thermal events are due to decomposition and not simply boiling.

Data Presentation and Interpretation

While specific experimental data for tributylchlorogermane is not available in the cited literature, the following table illustrates how such data would be presented for clear comparison and interpretation.

| Parameter | Description | Expected Range/Value |

| Tonset (°C) | Onset temperature of decomposition from TGA. | Based on the stability of similar organogermanium compounds, this would be expected to be relatively high. |

| Tmax (°C) | Temperature of maximum decomposition rate from DTG. | |

| Residue at 600 °C (%) | Percentage of mass remaining after heating. | The nature of the residue (e.g., germanium oxides if oxygen is present, or germanium carbide/elemental germanium in an inert atmosphere) would provide insight into the final decomposition products. |

| ΔHd (J/g) | Enthalpy of decomposition from DSC. | The sign (exothermic) and magnitude of this value would quantify the energy released during decomposition. |

Visualizing the Experimental Workflow and Decomposition Pathway

To further clarify the experimental process and the proposed decomposition mechanism, the following diagrams are provided.

Caption: Experimental workflow for the thermal analysis of tributylchlorogermane.

Caption: Proposed thermal decomposition pathway for tributylchlorogermane.

Conclusion and Future Directions

Tributylchlorogermane is expected to exhibit significant thermal stability due to the inherent strength of the germanium-carbon and germanium-chlorine bonds. The primary decomposition pathway is likely initiated by the cleavage of the weaker Ge-C bond. While a theoretical framework for its decomposition can be proposed, a comprehensive understanding requires empirical data.

The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for researchers to determine the precise thermal stability and decomposition characteristics of tributylchlorogermane. The data generated from such studies will be invaluable for ensuring the safe handling, storage, and application of this compound in pharmaceutical and other high-tech industries. It is strongly recommended that these analyses be conducted to fill the current gap in publicly available data and to provide a solid foundation for its use in sensitive applications.

References

-

Paper Publications. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. Retrieved from [Link]

-

Wired Chemist. (n.d.). Common Bond Energies (D) and Bond Lengths (r). Retrieved from [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA – Thermogravimetric Analysis DSC – Differential Scanning Calorimeter. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Tributylchlorogermane and its Analogs

A Note to the Researcher: Direct, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for tributylchlorogermane is notably scarce in common chemical databases and literature. This guide, therefore, adopts a predictive and comparative approach. As a Senior Application Scientist, my objective is to provide you with the foundational knowledge and technical framework to confidently acquire and interpret the spectroscopic data for tributylchlorogermane. We will achieve this by examining the empirical data of its lower alkyl analogs—trimethylchlorogermane and triethylchlorogermane—to establish trends and predict the spectral characteristics of the target compound. This methodology not only equips you to analyze tributylchlorogermane but also provides a robust strategy for characterizing novel or sparsely documented organometallic compounds.

The Analytical Imperative: A Multi-Technique Approach to Structural Elucidation

The unambiguous structural confirmation of a molecule like tributylchlorogermane hinges on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups and bond vibrations, and Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, confirming the elemental composition and connectivity.

Below is a conceptual workflow illustrating this integrated analytical strategy:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For tributylchlorogermane, the IR spectrum will be dominated by the vibrational modes of the C-H and C-Ge bonds.

Predicted IR Absorptions for Tributylchlorogermane

-

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H bonds in the butyl chains.

-

C-H Bending: Absorptions in the 1375-1465 cm⁻¹ region corresponding to the bending vibrations of the CH₂ and CH₃ groups.

-

Ge-C Stretching: The germanium-carbon stretching vibrations are expected to appear in the fingerprint region, typically between 550 and 650 cm⁻¹.

-

Ge-Cl Stretching: A characteristic absorption for the germanium-chlorine bond should be observed at lower wavenumbers, generally in the 300-400 cm⁻¹ range.

Analog IR Spectroscopic Data

Let's consider the IR data for related compounds to support these predictions.

| Compound | Key IR Absorptions (cm⁻¹) |

| Trimethylchlorogermane [1] | C-H stretching (~2900-3000), Ge-C stretching (~600) |

| Triethylchlorogermane [2] | C-H stretching (~2870-2960), C-H bending (~1375-1460), Ge-C stretching (~550-650) |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

As tributylchlorogermane is a liquid, it can be analyzed neat.

-

Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which can help in confirming the structure.

Predicted Mass Spectrum of Tributylchlorogermane

-

Molecular Ion Peak (M⁺): Germanium has several stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge), and chlorine has two (³⁵Cl and ³⁷Cl). This will result in a complex isotopic pattern for the molecular ion peak, which is a definitive signature for a germanium- and chlorine-containing compound. The most abundant isotopologue will correspond to the combination of the most abundant isotopes of each element.

-

Fragmentation Pattern: The most common fragmentation pathway is the loss of a butyl radical (•C₄H₉), leading to a prominent [M - 57]⁺ peak. Subsequent loss of the remaining butyl groups and the chlorine atom will also be observed.

Analog Mass Spectrometry Data

The mass spectrum of trimethylchlorogermane shows a characteristic isotopic cluster for the molecular ion and a base peak corresponding to the loss of a methyl group. [1]

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

For a volatile liquid like tributylchlorogermane, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, hexane) is injected into the GC.

-

Direct infusion via a syringe pump into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can also be used, though these are less common for nonpolar organometallics.

-

-

Ionization:

-

Electron Ionization (EI) is the most common method for GC-MS and will provide characteristic fragmentation patterns.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Conclusion: A Predictive Framework for a Data-Scarce Compound

References

Sources

Solubility of Tributylchlorogermane in Common Organic Solvents: A Technical and Methodological Guide

An In-depth Technical Guide

Abstract

Tributylchlorogermane ([CH₃(CH₂₃]₃GeCl), hereafter TBCG, is an organogermanium compound increasingly utilized as a reagent and precursor in synthetic chemistry and materials science. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, designing purification protocols, and ensuring safe handling. This technical guide provides a detailed analysis of the solubility characteristics of TBCG in common organic solvents, grounded in fundamental chemical principles. While specific quantitative solubility data is scarce in published literature, this paper synthesizes physicochemical properties to build a robust qualitative solubility profile. Critically, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of TBCG solubility, enabling researchers to generate precise data tailored to their specific applications.

Introduction to Tributylchlorogermane

Tributylchlorogermane is an organometallic compound featuring a central germanium atom bonded to three butyl chains and one chlorine atom.[1][2][3][4] This structure imparts a unique combination of steric bulk and reactivity, making it a valuable building block. It typically presents as a clear, colorless to straw-colored liquid.[2][5] Its utility in organic synthesis often involves the transfer of the tributylgermyl group, leveraging the reactivity of the Ge-Cl bond. Understanding its behavior in solution is the first step toward its effective application.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and physical properties. The key physicochemical characteristics of TBCG are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₇ClGe | [1][2][3] |

| Molecular Weight | 279.44 g/mol | [1][3] |

| Appearance | Colorless to straw-colored liquid | [5] |

| Density | 1.054 g/mL at 25 °C | [1][3][5] |

| Boiling Point | 270 °C | [1][3][5] |

| Refractive Index | n20/D 1.465 | [1][2][3] |

| Water Solubility | Insoluble; reacts slowly with moisture/water | [1][5] |

The molecular structure of TBCG is the primary determinant of its solubility. It consists of a large, nonpolar component—the three butyl (C₄H₉) chains—and a single, polar covalent bond (Ge-Cl). The bulky, flexible alkyl chains dominate the molecular surface, giving the compound a predominantly nonpolar character. According to the fundamental principle of "like dissolves like," this structure predicts high solubility in nonpolar or weakly polar organic solvents, where van der Waals forces are the primary mode of intermolecular interaction.[6][7] Conversely, poor solubility is expected in highly polar, hydrogen-bonding solvents.

Qualitative Solubility Profile

Based on the principles of chemical polarity and intermolecular forces, a qualitative solubility profile for TBCG can be predicted. This provides a crucial starting point for solvent selection in experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | Van der Waals forces dominate interactions for both solute and solvent. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High / Miscible | Similar nonpolar character allows for effective dispersion forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible | Weakly polar solvents that readily dissolve nonpolar compounds. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High / Miscible | Similar polarity and ability to engage in dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile (MeCN) | Moderate to Low | Significant polarity mismatch hinders effective solvation of the nonpolar alkyl groups. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low | Strong hydrogen bonding network of the solvent is difficult to disrupt for the nonpolar TBCG. |

| Aqueous | Water | Insoluble / Reacts | Extreme polarity mismatch and slow hydrolysis of the Ge-Cl bond.[1][5] |

Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method

The absence of published quantitative data necessitates a reliable experimental method for its determination. The following protocol provides a self-validating system for measuring the solubility of TBCG in a given organic solvent at a specified temperature.

4.1. Principle

This method establishes a saturated solution of TBCG at a constant temperature. A precise volume of the clear supernatant is then isolated, the solvent is evaporated, and the mass of the remaining TBCG residue is measured. This allows for the calculation of solubility in units such as g/100 mL or mol/L.

4.2. Materials and Equipment

-

Tributylchlorogermane (≥98% purity)

-

Selected organic solvent (anhydrous, high purity)

-

Jacketed glass vessel or temperature-controlled water/oil bath

-

Magnetic stirrer and stir bars

-

Digital thermometer or thermocouple

-

Volumetric flasks and pipettes (Class A)

-

Glass syringes and syringe filters (PTFE, 0.22 µm)

-

Evaporation dishes or pre-weighed vials

-

Analytical balance (±0.0001 g)

-

Inert gas source (Nitrogen or Argon)

-

Fume hood

4.3. Safety Precautions

-

Hazard Assessment : Tributylchlorogermane is corrosive and harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes skin and serious eye irritation.[8] Always consult the latest Safety Data Sheet (SDS) before use.

-

Engineering Controls : All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.[1]

4.4. Step-by-Step Procedure

-

Temperature Equilibration : Set the temperature-controlled bath to the desired experimental temperature (e.g., 25.0 °C). Place a sealed flask containing ~50 mL of the chosen solvent in the bath and allow it to equilibrate for at least 30 minutes.

-

Preparation of Saturated Solution : To the equilibrated solvent, begin adding TBCG dropwise while stirring. Continue adding TBCG until a persistent excess is observed (i.e., the solution appears cloudy or a second liquid phase remains). This ensures saturation.

-

Equilibration : Seal the flask and allow the mixture to stir at a constant temperature for a minimum of 2-4 hours to ensure equilibrium is reached. After this period, turn off the stirrer and allow the excess TBCG to settle for at least 1 hour, resulting in a clear supernatant.

-

Sample Extraction :

-

Carefully draw a known volume (e.g., 5.00 mL) of the clear supernatant into a glass syringe, taking care not to disturb the settled excess TBCG.

-

Attach a syringe filter to the syringe and discard the first ~0.5 mL to prime the filter.

-

Precisely dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish. Record the exact volume transferred.

-

-

Solvent Evaporation :

-

Place the evaporation dish in the fume hood.

-

Gently evaporate the solvent using a slow stream of inert gas (e.g., nitrogen). Avoid aggressive heating, which could cause loss of the less volatile TBCG.

-

-

Drying and Weighing :

-

Once the solvent is fully evaporated, place the dish in a vacuum desiccator for at least 1 hour to remove any residual solvent.

-

Weigh the dish containing the TBCG residue on an analytical balance.

-

Repeat the drying and weighing cycle until a constant mass is achieved (e.g., ±0.0002 g between measurements).

-

-

Calculation :

-

Calculate the mass of the TBCG residue by subtracting the initial mass of the empty dish.

-

Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of Residue (g) / Volume of Aliquot (mL)) * 100

-

4.5. Experimental Workflow Diagram

Caption: Gravimetric method for TBCG solubility determination.

Conclusion

Tributylchlorogermane is a predominantly nonpolar organometallic compound, a characteristic that defines its solubility behavior. It is expected to be highly soluble or miscible with nonpolar aliphatic, aromatic, and ethereal solvents, and poorly soluble in polar solvents, particularly water, with which it also reacts. This guide establishes a strong theoretical framework for solvent selection and highlights a critical gap in the existing chemical literature regarding quantitative solubility data. The detailed experimental protocol provided herein offers a robust and reliable method for researchers to generate this essential data, facilitating more precise control over reaction engineering, product purification, and the overall application of this versatile germanium reagent.

References

-

Tributylchlorogermane. (2024). ChemBK. [Link]

-

Tributylgermanium Chloride. (n.d.). American Elements. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

-

Safety data sheet. (2023). CPAchem. [Link]

-

tri-n-butylgermanium chloride. (n.d.). Wikidata. [Link]

-

SAFETY DATA SHEET. (n.d.). ChemDmart. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto Scarborough. [Link]

-

Organic Chemistry: Introduction to Solubility. (2021). SALTISE. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

-

Solubility of organometallic complexes in supercritical carbon dioxide: A review. (2013). CoLab. [Link]

-

Solubility of Organic Compounds. (2023). Queen's University. [Link]

-

Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]

-

Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents? (2019). ResearchGate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. TRI-N-BUTYLGERMANIUM CHLORIDE CAS#: 2117-36-4 [amp.chemicalbook.com]

- 4. tri-n-butylgermanium chloride - Wikidata [wikidata.org]

- 5. americanelements.com [americanelements.com]

- 6. chem.ws [chem.ws]

- 7. 溶剂混溶性表 [sigmaaldrich.com]

- 8. bg.cpachem.com [bg.cpachem.com]

A Comprehensive Technical Guide to the Theoretical Structural Analysis of Tributylchlorogermane

This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the molecular structure of tributylchlorogermane ((C₄H₉)₃GeCl). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple procedural outline. It delves into the causality behind computational choices, establishing a self-validating system where theoretical predictions are rigorously compared against experimental data. This guide is structured to provide not only a robust computational protocol but also the scientific rationale necessary for adapting and troubleshooting these methods for other organogermanium compounds.

Introduction: The Significance of Structural Analysis in Organogermanium Chemistry

Organogermanium compounds are gaining increasing attention for their unique chemical properties and potential applications in catalysis, materials science, and as pharmaceutical intermediates. Tributylchlorogermane, a key precursor in the synthesis of more complex organogermanium derivatives, possesses a structure that dictates its reactivity and physical properties. A precise understanding of its three-dimensional geometry, including bond lengths, bond angles, and vibrational modes, is paramount for predicting its behavior in chemical reactions and for the rational design of novel molecules.

While experimental techniques such as X-ray crystallography, gas-phase electron diffraction, and microwave spectroscopy provide definitive structural information, they are not always feasible or readily available.[1][2] Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and accessible alternative for elucidating molecular structures with a high degree of accuracy.[3] This guide will detail a complete workflow for the theoretical structural analysis of tributylchlorogermane, emphasizing the critical step of validating computational results against experimental spectroscopic data to ensure the reliability and accuracy of the theoretical model.

Foundational Principles: Selecting the Appropriate Theoretical Framework